molecular formula C17H17N3O5S3 B2399248 Methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1226449-19-9

Methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2399248
CAS No.: 1226449-19-9
M. Wt: 439.52
InChI Key: VPDMPJJNMZVNHZ-UHFFFAOYSA-N
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Description

Methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound featuring multiple functional groups, including thiophene rings, piperidine, and oxadiazole moieties. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylate with appropriate reagents to introduce the piperidine and oxadiazole groups. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The reactions can yield a range of products, depending on the conditions and reagents used. For example, oxidation might produce sulfones or sulfoxides, while reduction could lead to the formation of thiophene derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: The compound might find use in material science or as a chemical intermediate.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to downstream effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 3-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate

  • Methyl 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Uniqueness: This compound is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S3/c1-24-17(21)14-13(6-9-27-14)28(22,23)20-7-2-4-11(10-20)15-18-19-16(25-15)12-5-3-8-26-12/h3,5-6,8-9,11H,2,4,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDMPJJNMZVNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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